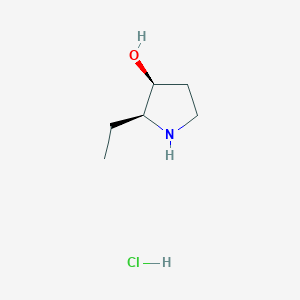
(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride” is a compound that belongs to the class of organic compounds known as secondary alcohols . These are compounds containing a secondary alcohol functional group, with the general structure HOC®(R’) (R,R’=alkyl, aryl) .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction. The stereochemistry could be controlled using chiral catalysts or chiral starting materials .Molecular Structure Analysis
The (2S,3S) notation indicates the configuration of the chiral centers in the molecule . In this case, it means that the molecule has two chiral centers, and both of them have an S configuration .Chemical Reactions Analysis
As a secondary alcohol, this compound could undergo typical alcohol reactions, such as oxidation to form a ketone, or substitution to form an ether. The pyrrolidine ring could also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
As a secondary alcohol, this compound would be expected to form hydrogen bonds, which could affect its physical properties such as solubility and boiling point . The presence of the pyrrolidine ring could also influence these properties .Applications De Recherche Scientifique
- (2S,3S)-2-Ethylpyrrolidin-3-ol exhibits anti-inflammatory and analgesic potential. It inhibits enzymes like COX-1 and COX-2 , which play key roles in inflammation and pain pathways . Researchers have explored its use in managing chronic inflammatory conditions and pain relief.
- (2S,3S)-2-Ethylpyrrolidin-3-ol can serve as a precursor for producing (2S,3S)-butanediol . Biocatalysis using whole-cell systems has been employed to efficiently convert meso-2,3-butanediol into (2S,3S)-butanediol with high stereoisomeric purity . This has applications in the production of valuable chemicals.
- In the realm of medicinal mushrooms, researchers have isolated a ceramide compound with the spatial structure 2S,3S,4R-2-hexadecanoyl-amino-octadecane-1,3,4-triol . This ceramide, derived from higher fungi, possesses biological activities . Further exploration of its potential therapeutic applications is ongoing.
Anti-Inflammatory and Analgesic Properties
Butanediol Production
Ceramide Isolation
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been found to inhibit enzymes such as beta-lactamase . Beta-lactamase enzymes are known to hydrolyze important antibiotics, posing challenges in the treatment of serious infections .
Mode of Action
The compound’s stereochemistry, denoted by the (2s,3s) configuration, indicates the spatial arrangement of its atoms . This configuration can influence how the compound interacts with its targets and any resulting changes .
Biochemical Pathways
Similar compounds have been associated with the production of 2,3-butanediol, a valuable chemical used in various industrial applications .
Pharmacokinetics
Research on similar compounds suggests that they undergo a ph- and temperature-dependent nonenzymatic conversion to active monoepoxides .
Result of Action
Similar compounds have been found to exhibit anticonvulsant activity in animal models of partial seizures .
Action Environment
Factors such as ph and temperature can significantly influence the conversion of similar compounds to their active forms .
Orientations Futures
Propriétés
IUPAC Name |
(2S,3S)-2-ethylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-5-6(8)3-4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJGLZKQNPMMIW-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](CCN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxy-1-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2455860.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2455861.png)
![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2455863.png)







![1-(4-Fluorophenyl)-4-[[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2455874.png)
![4-Oxa-1-azabicyclo[3.3.1]nonan-6-one](/img/structure/B2455875.png)